molecular formula C9H15NO3S B2597529 N-(2-methyl-1,1-dioxo-1lambda6-thian-4-yl)prop-2-enamide CAS No. 2169561-86-6

N-(2-methyl-1,1-dioxo-1lambda6-thian-4-yl)prop-2-enamide

Cat. No.: B2597529
CAS No.: 2169561-86-6
M. Wt: 217.28
InChI Key: QDDZDDRSDOXZFX-UHFFFAOYSA-N
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Description

N-(2-methyl-1,1-dioxo-1lambda6-thian-4-yl)prop-2-enamide is a synthetic organic compound characterized by its unique structural features, including a thian ring with a sulfone group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,1-dioxo-1lambda6-thian-4-yl)prop-2-enamide typically involves the following steps:

    Formation of the Thian Ring: The initial step involves the synthesis of the thian ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfone Group: The thian ring is then oxidized to introduce the sulfone group. This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Prop-2-enamide Moiety: The final step involves the coupling of the thian ring with a prop-2-enamide group. This can be achieved through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,1-dioxo-1lambda6-thian-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(2-methyl-1,1-dioxo-1lambda6-thian-4-yl)prop-2-enamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism by which N-(2-methyl-1,1-dioxo-1lambda6-thian-4-yl)prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfone group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(2-methyl-1,1-dioxo-1lambda6-thian-4-yl)prop-2-enamide can be compared with other similar compounds, such as:

  • N-(1,1-dioxo-1lambda6-thian-4-yl)-N-methylprop-2-enamide : This compound has a similar structure but with a methyl group attached to the nitrogen atom.
  • 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-2-phenylacetic acid : This compound features a thiomorpholine ring with a sulfone group and a phenylacetic acid moiety.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a thian ring, sulfone group, and prop-2-enamide moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-methyl-1,1-dioxothian-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-3-9(11)10-8-4-5-14(12,13)7(2)6-8/h3,7-8H,1,4-6H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDZDDRSDOXZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCS1(=O)=O)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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